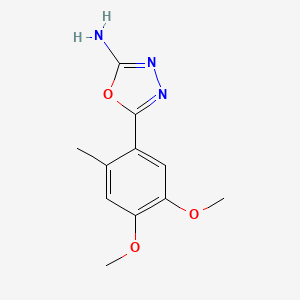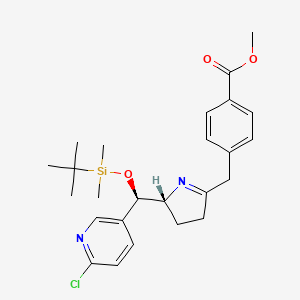
Methyl 4-(((R)-2-((R)-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds
Applications De Recherche Scientifique
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving pyridine and pyrrolidine derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-chloro-4-(methylthio)pyridin-3-yl)boronic acid
- 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine
- (6-chloropyridin-3-yl)methyl[(4-methylphenyl)methyl]amine
Uniqueness
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C25H33ClN2O3Si |
|---|---|
Poids moléculaire |
473.1 g/mol |
Nom IUPAC |
methyl 4-[[(2R)-2-[(R)-[tert-butyl(dimethyl)silyl]oxy-(6-chloropyridin-3-yl)methyl]-3,4-dihydro-2H-pyrrol-5-yl]methyl]benzoate |
InChI |
InChI=1S/C25H33ClN2O3Si/c1-25(2,3)32(5,6)31-23(19-11-14-22(26)27-16-19)21-13-12-20(28-21)15-17-7-9-18(10-8-17)24(29)30-4/h7-11,14,16,21,23H,12-13,15H2,1-6H3/t21-,23-/m1/s1 |
Clé InChI |
WEFQBNYPBBZBQB-FYYLOGMGSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]([C@H]1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
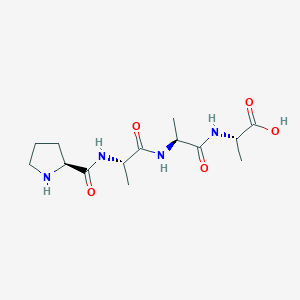
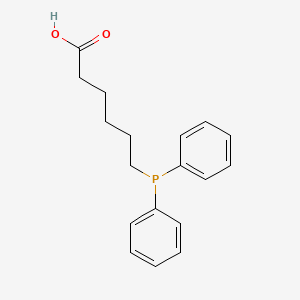

![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)


![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

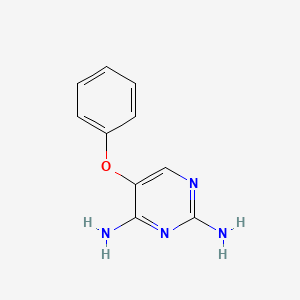

![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
